8-(Azepan-1-ylsulfonyl)quinoline is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with an azepan-1-ylsulfonyl group, enhancing its potential as a therapeutic agent. Quinoline derivatives have been extensively studied for their roles in treating various diseases, including cancer, infections, and neurological disorders.
The compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure. It is synthesized through various methods that involve the functionalization of the quinoline scaffold. The presence of the sulfonyl group contributes to its reactivity and interaction with biological targets.
The synthesis of 8-(Azepan-1-ylsulfonyl)quinoline can be approached through several methodologies:
These methods have been documented to provide good yields and high purity of the target compounds, facilitating further biological evaluations .
The molecular structure of 8-(Azepan-1-ylsulfonyl)quinoline can be represented as follows:
The structure consists of a quinoline ring fused with an azepan ring, where the sulfonyl group is attached to the nitrogen atom of the azepan moiety. The spatial arrangement allows for potential interactions with various biological targets due to the presence of both nitrogen and sulfur atoms, which can participate in hydrogen bonding and other interactions.
8-(Azepan-1-ylsulfonyl)quinoline exhibits a range of chemical reactivity due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activities or improved pharmacokinetic properties .
The mechanism of action for 8-(Azepan-1-ylsulfonyl)quinoline involves its interaction with specific biological targets:
These mechanisms contribute to its potential therapeutic applications .
The physical and chemical properties of 8-(Azepan-1-ylsulfonyl)quinoline are critical for its application:
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structural integrity and purity .
8-(Azepan-1-ylsulfonyl)quinoline has several notable applications:
The ongoing research into this compound highlights its versatility and importance in various scientific fields .
8-(Azepan-1-ylsulfonyl)quinoline belongs to the sulfonylated quinoline class, characterized by a quinoline core substituted at the 8-position with an azepane ring via a sulfonyl (–SO₂–) linker. Its molecular formula is C₁₅H₁₈N₂O₂S, with a molecular weight of 290.4 g/mol . The quinoline moiety provides a planar, electron-deficient aromatic system, while the seven-membered azepane ring introduces conformational flexibility and basicity. The sulfonyl group acts as a polar, electron-withdrawing bridge, enabling hydrogen-bonding interactions crucial for target binding. This hybrid architecture merges three pharmaceutically relevant components:
Table 1: Key Structural Characteristics of 8-(Azepan-1-ylsulfonyl)quinoline
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₈N₂O₂S | Defines elemental composition |
Molecular Weight | 290.4 g/mol | Impacts pharmacokinetics |
SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | Encodes 2D structure |
Hydrogen Bond Acceptors | 4 (2xO=S=O, 2xN) | Facilitates target binding |
Rotatable Bonds | 3 (S-N, S-C(aryl), N-azepane) | Influences conformational flexibility |
Quinoline sulfonamides emerged from systematic explorations of quinoline's chemical space:
Quinoline derivatives exhibit broad bioactivity due to their pharmacophoric versatility:
Table 2: Bioactive Motifs in 8-(Azepan-1-ylsulfonyl)quinoline and Derivatives
Pharmacophore | Structural Feature | Biological Role | Example Analogues |
---|---|---|---|
Quinoline core | Planar N-heterocycle | DNA intercalation / Metal chelation | Chloroquine analogues |
Sulfonyl linker | –SO₂– group | H-bond acceptor / Enzyme inhibition | Sulfonamide antibiotics |
Azepane ring | 7-membered saturated N-heterocycle | Lipophilicity enhancer / Metabolic blocker | Azepane-containing kinase inhibitors |
Hybrid architecture | Conjugated + flexible domains | Multi-target engagement | Topoisomerase II inhibitors |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: